molecular formula C9H9N3O B11914463 O-(quinoxalin-6-ylmethyl)hydroxylamine

O-(quinoxalin-6-ylmethyl)hydroxylamine

Cat. No.: B11914463
M. Wt: 175.19 g/mol
InChI Key: OVHHMDYRWIFYOA-UHFFFAOYSA-N
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Description

O-(quinoxalin-6-ylmethyl)hydroxylamine is a chemical compound that consists of a quinoxaline ring attached to a hydroxylamine group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(quinoxalin-6-ylmethyl)hydroxylamine typically involves the reaction of quinoxaline derivatives with hydroxylamine. One common method is the nucleophilic substitution reaction where a quinoxaline derivative reacts with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

O-(quinoxalin-6-ylmethyl)hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(quinoxalin-6-ylmethyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(quinoxalin-6-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the quinoxaline ring can interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • O-(diphenylphosphinyl)hydroxylamine
  • Hydroxylamine-O-sulfonic acid
  • 2,4-dinitrophenylhydroxylamine

Uniqueness

O-(quinoxalin-6-ylmethyl)hydroxylamine is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological or chemical activities .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

O-(quinoxalin-6-ylmethyl)hydroxylamine

InChI

InChI=1S/C9H9N3O/c10-13-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6,10H2

InChI Key

OVHHMDYRWIFYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CON

Origin of Product

United States

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